3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride
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Overview
Description
3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with the molecular formula C6H13NO2S·HCl. It is known for its unique structure, which includes a thiane ring with a methylamino group attached to it. This compound is used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride typically involves the reaction of thiane derivatives with methylamine. The process includes several steps:
Formation of the Thiane Ring: This step involves the cyclization of a suitable precursor to form the thiane ring.
Introduction of the Methylamino Group: Methylamine is introduced to the thiane ring under controlled conditions to form the desired compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiane derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiane derivatives .
Scientific Research Applications
3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride
- Methylamine hydrochloride
Uniqueness
3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride is unique due to its thiane ring structure, which imparts distinct chemical properties compared to similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research .
Properties
Molecular Formula |
C7H16ClNO2S |
---|---|
Molecular Weight |
213.73 g/mol |
IUPAC Name |
1-(1,1-dioxothian-3-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-8-5-7-3-2-4-11(9,10)6-7;/h7-8H,2-6H2,1H3;1H |
InChI Key |
AWWVMUQPENGYOP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCS(=O)(=O)C1.Cl |
Origin of Product |
United States |
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